

## MIW815: A Novel STING Agonist for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ML RR-S2 CDA intermediate 1

Cat. No.: B15381684

Get Quote

# An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: MIW815 (also known as ADU-S100) is a novel, synthetic cyclic dinucleotide designed to activate the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[1][2] By targeting STING, MIW815 aims to convert immunologically "cold" tumors into "hot" ones, thereby rendering them more susceptible to immune-mediated destruction and potentially enhancing the efficacy of other immunotherapies like checkpoint inhibitors.[1][3] This document provides a comprehensive overview of MIW815, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

# **Core Mechanism of Action: STING Pathway Activation**

MIW815 functions as a STING agonist.[4] When administered intratumorally, it is taken up by antigen-presenting cells (APCs) within the tumor microenvironment.[1] Inside the cell, MIW815 binds to and activates the STING protein, which is located on the endoplasmic reticulum. This activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[1][4] This, in turn, promotes the recruitment and activation of various immune cells, including dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), leading to a potent anti-tumor immune response.[4]





Click to download full resolution via product page

Caption: Mechanism of action of MIW815 in the tumor microenvironment.



## **Preclinical and Clinical Development**

MIW815 has been evaluated in both preclinical models and human clinical trials. In murine tumor models, intratumoral injection of MIW815 led to tumor regression in both injected and non-injected (abscopal) lesions, indicating a systemic anti-tumor immune response.[1][3] Furthermore, preclinical studies demonstrated synergistic anti-tumor activity when MIW815 was combined with immune checkpoint inhibitors.[3]

### Phase I Clinical Trial (Monotherapy)

A first-in-human, open-label, multicenter, Phase I dose-escalation trial (NCT02675439) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of MIW815 in patients with advanced/metastatic solid tumors or lymphomas.[1][4]

Experimental Protocol: Phase I Monotherapy Trial

- Study Design: Patients received weekly intratumoral injections of MIW815 for three weeks, followed by a one-week rest period (3-weeks-on/1-week-off schedule).[1][2]
- Dosage Escalation: The dose of MIW815 was escalated from 50 μg to 6,400 μg.[1][2]
- Patient Population: 47 patients with advanced, metastatic, treatment-refractory solid tumors or lymphomas were enrolled.[1][2]
- Assessments: Safety was assessed by monitoring adverse events (AEs). Pharmacokinetics
  were evaluated through plasma drug concentrations. Efficacy was determined by tumor
  response according to RECIST criteria. Pharmacodynamic assessments included
  measurement of inflammatory cytokines and analysis of T-cell clonal expansion in peripheral
  blood.[1]

Quantitative Data Summary: Phase I Monotherapy Trial



| Parameter                             | Value                                                     | Reference |
|---------------------------------------|-----------------------------------------------------------|-----------|
| Number of Patients                    | 47                                                        | [1][2]    |
| Dose Range                            | 50 - 6,400 μg                                             | [1][2]    |
| Most Common Treatment-<br>Related AEs | Pyrexia (17%), Chills (15%),<br>Injection-site pain (15%) | [1][2]    |
| Maximum Tolerated Dose (MTD)          | Not reached                                               | [1][2]    |
| Terminal Plasma Half-life             | Approximately 24 minutes                                  | [1][5]    |
| Partial Response (PR)                 | 1 patient (Merkel cell carcinoma)                         | [1]       |
| Unconfirmed Partial<br>Responses      | 2 patients (parotid cancer, myxofibrosarcoma)             | [1]       |
| Stable or Decreased Lesion<br>Size    | 94% of evaluable, injected lesions                        | [1]       |

## **Phase Ib Clinical Trial (Combination Therapy)**

Based on the evidence of systemic immune activation in the monotherapy trial, a Phase Ib study was initiated to evaluate MIW815 in combination with the anti-PD-1 monoclonal antibody spartalizumab.[3]

Experimental Protocol: Phase Ib Combination Trial

- Study Design: Patients received weekly intratumoral injections of MIW815 (50–3,200 μg) on a 3-weeks-on/1-week-off schedule or once every 4 weeks, plus a fixed dose of spartalizumab (400 mg) intravenously every 4 weeks.[3]
- Patient Population: 106 patients with advanced solid tumors or lymphomas.[3]
- Assessments: The primary endpoints were safety and tolerability. Efficacy was a secondary endpoint.[3]

Quantitative Data Summary: Phase Ib Combination Trial



| Parameter             | Value                                                    | Reference |
|-----------------------|----------------------------------------------------------|-----------|
| Number of Patients    | 106                                                      | [3]       |
| MIW815 Dose Range     | 50 - 3,200 μg                                            | [3]       |
| Spartalizumab Dose    | 400 mg intravenously every 4 weeks                       | [3]       |
| Common Adverse Events | Pyrexia (22%), Injection site pain (20%), Diarrhea (11%) | [3]       |

## Experimental Workflow: From Preclinical to Clinical Evaluation



Click to download full resolution via product page

Caption: The development workflow for MIW815.

## **Summary and Future Directions**

MIW815 has demonstrated a manageable safety profile and evidence of systemic immune activation in early-phase clinical trials.[1][2] While single-agent activity was limited, the observed immune activation provides a strong rationale for its development in combination with other immunotherapies, particularly checkpoint inhibitors.[1][3] The combination of intratumoral MIW815 with systemic PD-1 blockade, however, showed minimal efficacy, highlighting the need for more potent immune activation within the tumor microenvironment.[3] Future research may focus on optimizing dosing schedules, exploring combinations with other agents, and identifying predictive biomarkers to select patients most likely to respond to STING agonist therapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. [PDF] Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients With Advanced/Metastatic Solid Tumors or Lymphomas. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [MIW815: A Novel STING Agonist for Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15381684#miw815-as-a-novel-cancer-therapeutic-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com